molecular formula C8H12O7P2 B1615423 Bis(dimethylvinylene) pyrophosphate CAS No. 55894-94-5

Bis(dimethylvinylene) pyrophosphate

Cat. No.: B1615423
CAS No.: 55894-94-5
M. Wt: 282.12 g/mol
InChI Key: NZXHMOAFTMHVGU-UHFFFAOYSA-N
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Description

Bis(dimethylvinylene) pyrophosphate is an organophosphorus compound with the molecular formula C8H12O7P2 It is characterized by the presence of two dimethylvinylene groups attached to a pyrophosphate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(dimethylvinylene) pyrophosphate typically involves the reaction of dimethylvinylene derivatives with pyrophosphate precursors under controlled conditions. One common method involves the use of dimethylvinylene chloride and sodium pyrophosphate in an organic solvent, such as tetrahydrofuran (THF), under reflux conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

Bis(dimethylvinylene) pyrophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus compounds.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus centers, where nucleophiles such as amines or alcohols replace the dimethylvinylene groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of bis(dimethylvinylene) phosphate oxides.

    Reduction: Formation of reduced phosphorus compounds.

    Substitution: Formation of substituted pyrophosphate derivatives.

Scientific Research Applications

Bis(dimethylvinylene) pyrophosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of bis(dimethylvinylene) pyrophosphate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biochemical pathways, it can act as a competitive inhibitor, preventing the normal substrate from binding to the enzyme. The specific pathways involved depend on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Bis(dimethylvinylene) phosphate
  • Dimethylvinylene pyrophosphate
  • Bis(dimethylvinylene) phosphonate

Uniqueness

Bis(dimethylvinylene) pyrophosphate is unique due to its dual dimethylvinylene groups attached to a pyrophosphate backbone, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and a broader range of applications in various scientific fields.

Properties

IUPAC Name

2-[(4,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphol-2-yl)oxy]-4,5-dimethyl-1,3,2λ5-dioxaphosphole 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O7P2/c1-5-6(2)12-16(9,11-5)15-17(10)13-7(3)8(4)14-17/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXHMOAFTMHVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OP(=O)(O1)OP2(=O)OC(=C(O2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20320833
Record name 2,2'-Oxybis(4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55894-94-5
Record name NSC365115
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Oxybis(4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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